

## physical and chemical properties of 1-phenyl-1,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1,3-butanedione

### Introduction

1-Phenyl-1,3-butanedione, commonly known as **benzoylacetone**, is a  $\beta$ -dicarbonyl compound that serves as a significant intermediate in organic synthesis and a versatile ligand in coordination chemistry. Its structure, featuring a phenyl group attached to a butanedione backbone, gives rise to fascinating chemical behaviors, most notably keto-enol tautomerism. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and characterization, and safety information relevant to researchers, scientists, and drug development professionals.

## **Core Physical and Chemical Identifiers**

A summary of the fundamental identifiers for 1-phenyl-1,3-butanedione is presented below.



Identifier	Value	
IUPAC Name	1-phenylbutane-1,3-dione	
Common Name	Benzoylacetone	
CAS Number	93-91-4	
Molecular Formula	C10H10O2	
Molecular Weight	162.19 g/mol	
Canonical SMILES	CC(=O)CC(=O)C1=CC=CC=C1	
InChI Key	CVBUKMMMRLOKQR-UHFFFAOYSA-N	

## **Physical Properties**

1-Phenyl-1,3-butanedione is typically a yellowish crystalline solid at room temperature.[1][2] It is characterized by a sweet, fruity odor.[1] While stable under normal conditions, it is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and DMSO.[1][2]

Table of Quantitative Physical Properties:

Property	Value	Source(s)
Melting Point	54 - 61 °C	
Boiling Point	261.5 °C	
Density	1.056 g/cm <sup>3</sup>	
Water Solubility	0.38 g/L (insoluble)	_
рКа	8.23 at 25°C	_
LogP	1.8484	_

## **Chemical Properties and Reactivity Keto-Enol Tautomerism**







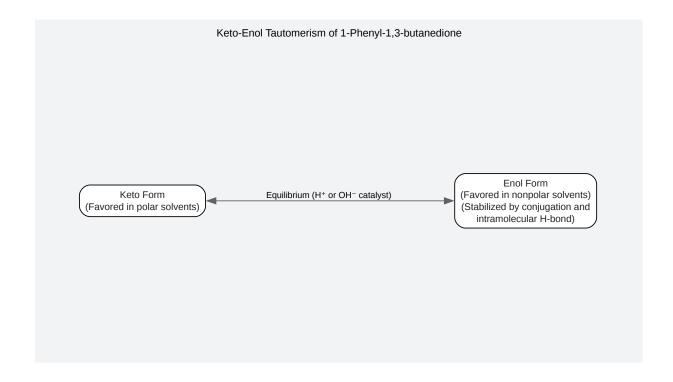
The most prominent chemical feature of 1-phenyl-1,3-butanedione is its existence as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form. The methylene protons ( $\alpha$ -hydrogens) located between the two carbonyl groups are acidic, facilitating this transformation.

In solution, the enol tautomer is significantly stabilized by two key factors:

- Conjugation: The C=C double bond of the enol form is in conjugation with both the phenyl ring and the remaining carbonyl group, creating an extended  $\pi$ -system that delocalizes electron density and increases stability.
- Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.

The position of this equilibrium is highly dependent on the solvent. In nonpolar solvents like CDCl<sub>3</sub>, the enol form is predominant as it allows for self-stabilization via the intramolecular hydrogen bond. Conversely, in polar, protic solvents like methanol, the keto form becomes more favored as the solvent molecules can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bond of the enol.





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Caption: Logical diagram of the keto-enol tautomeric equilibrium.

### **Acidity and Reactivity**

The acidity of the  $\alpha$ -hydrogens (pKa  $\approx$  8.23) makes 1-phenyl-1,3-butanedione a versatile precursor in organic synthesis. Deprotonation with a suitable base generates a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions. It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Furthermore, its ability to act as a bidentate ligand allows it to form stable chelate complexes with a wide range of metal ions.

## **Spectroscopic Data**

• ¹H NMR: The proton NMR spectrum is highly characteristic and sensitive to the solvent due to the keto-enol equilibrium. In a nonpolar solvent like CDCl3 where the enol form dominates,



one would expect to see signals for the aromatic protons (phenyl group), a vinyl proton on the C=C bond, the enolic hydroxyl proton (often a broad singlet), and the methyl protons. In contrast, the spectrum in a polar solvent would show distinct signals for the methylene protons and methyl protons of the keto form.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. The
keto form exhibits two distinct C=O stretching peaks. The enol form shows a broad O-H
stretch (due to hydrogen bonding) and a C=O stretching frequency that is lowered due to
conjugation. A C=C stretching band for the enol is also typically observed.

# **Experimental Protocols**Synthesis via Claisen Condensation

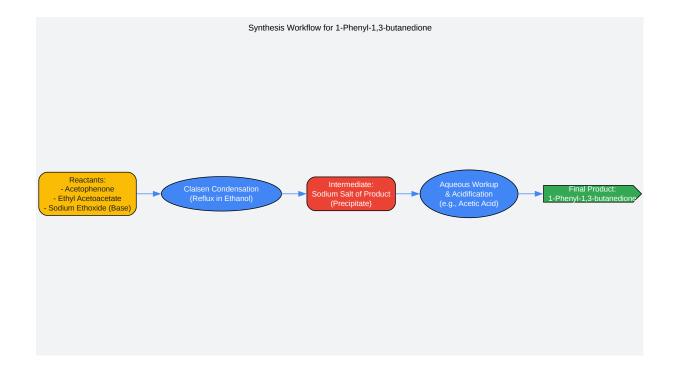
1-Phenyl-1,3-butanedione can be synthesized in the laboratory via a base-catalyzed Claisen condensation reaction. The following protocol is adapted from established literature procedures.

#### Methodology:

- Preparation of Sodium Ethoxide: Sodium metal is cautiously dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
- Reaction Setup: The sodium ethoxide solution is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, and the apparatus is cooled in an ice bath.
- Addition of Reactants: Ethyl acetoacetate is added to the cooled sodium ethoxide solution, followed by the slow, dropwise addition of acetophenone. The rate of addition is controlled to maintain a gentle reflux.
- Reflux: After the addition is complete, the reaction mixture is refluxed for several hours to drive the condensation to completion.
- Isolation of Intermediate: The mixture is cooled, often overnight, to allow the sodium salt of the product to precipitate. The solid sodium salt is then collected by filtration.
- Acidification and Purification: The collected salt is dissolved in water and acidified with a
  weak acid, such as acetic acid, to protonate the enolate and yield the crude 1-phenyl-1,3-



butanedione. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.



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Caption: A typical workflow for the synthesis of 1-phenyl-1,3-butanedione.

## **Standard Characterization Methods**

Melting Point Determination: The melting point is determined using a capillary tube method.
 A small amount of the dried, powdered compound is packed into a sealed-end capillary tube.
 The tube is attached to a thermometer and heated slowly in a calibrated heating block or oil bath. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.



• Boiling Point Determination: The boiling point can be determined by simple distillation or the Thiele tube method. For distillation, the compound is heated in a flask, and the temperature at which the vapor pressure equals the atmospheric pressure (indicated by a stable temperature of the distilling vapor) is recorded. The Thiele tube method involves heating a small sample in a tube with an inverted capillary; the boiling point is the temperature at which liquid is drawn back into the capillary upon cooling.

## Safety and Handling

1-Phenyl-1,3-butanedione is considered moderately toxic by ingestion and may cause skin and eye irritation.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Use with adequate ventilation to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.
- First Aid: In case of skin contact, flush with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If ingested, rinse the mouth with water. Seek medical attention in all cases of significant exposure.

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## References

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